molecular formula C24H20ClN3O3 B2422904 2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide CAS No. 1171198-16-5

2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide

Cat. No. B2422904
CAS RN: 1171198-16-5
M. Wt: 433.89
InChI Key: QVYRPDCJMPVLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O3 and its molecular weight is 433.89. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative similar in structure was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro, leading to a significant decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).

Antimicrobial Activities

Another study focused on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities. This research highlighted the potential of quinazoline derivatives in combatting microbial infections, with certain compounds showing good activity compared to standard drugs (Patel & Shaikh, 2011).

Anticancer Potency

Another significant application includes the synthesis of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds were evaluated for their in vitro antimicrobial and anticancer activities, with some showing significant antimicrobial activity and others displaying promising anticancer activity, albeit lower than standard drugs. Molecular docking studies also suggested potential anticancer potency (Mehta et al., 2019).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides have been designed and synthesized for their analgesic and anti-inflammatory activities. One compound in particular showed potent analgesic and anti-inflammatory activities, with a moderate potency compared to diclofenac sodium, while demonstrating only mild ulcerogenic potential (Alagarsamy et al., 2015).

Antitumor Activity

3-Benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity. Certain compounds showed broad-spectrum antitumor activity, with potency nearly 1.5–3.0-fold more than the control 5-FU. Molecular docking indicated a similar binding mode to known anticancer agents (Al-Suwaidan et al., 2016).

Anticonvulsant Activity

New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide were synthesized and evaluated for anticonvulsant activity. The leader compound improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a probable mechanism of action through inhibition of carbonic anhydrase II (El Kayal et al., 2019).

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-15-7-10-18(11-8-15)28-16(2)26-21-12-9-17(13-19(21)24(28)30)27-23(29)14-31-22-6-4-3-5-20(22)25/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYRPDCJMPVLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.